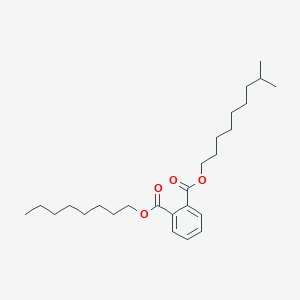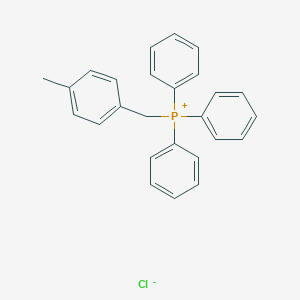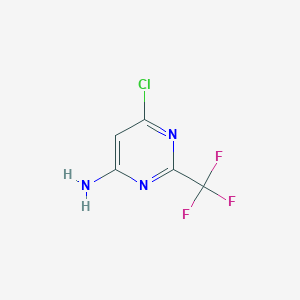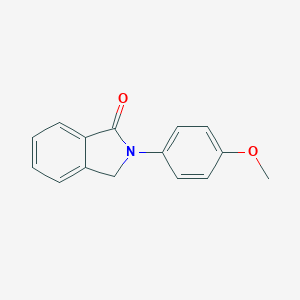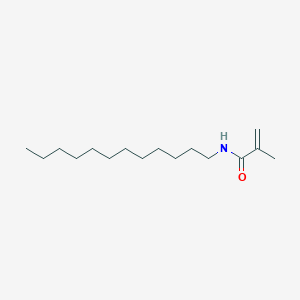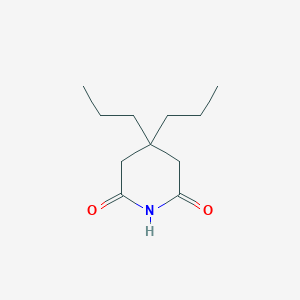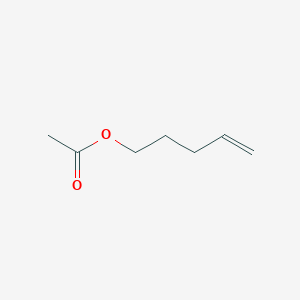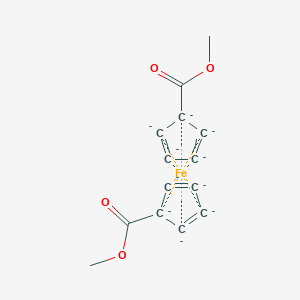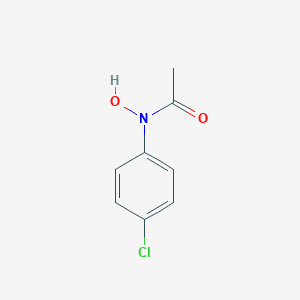
N-(4-Chlorophenyl)-N-hydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-N-hydroxyacetamide, also known as CPAH, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a white crystalline powder that is soluble in water and organic solvents. CPAH is a derivative of hydroxamic acid and belongs to the class of hydroxamates, which are known to have a broad range of biological activities. In
作用机制
N-(4-Chlorophenyl)-N-hydroxyacetamide acts as an HDAC inhibitor by binding to the zinc ion in the active site of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an increase in histone acetylation and changes in gene expression. The altered gene expression can result in various biological effects, including anti-tumor and anti-inflammatory activity.
生化和生理效应
N-(4-Chlorophenyl)-N-hydroxyacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-Chlorophenyl)-N-hydroxyacetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-Chlorophenyl)-N-hydroxyacetamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is a crucial process in tumor growth and metastasis.
实验室实验的优点和局限性
N-(4-Chlorophenyl)-N-hydroxyacetamide has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to prepare solutions for in vitro studies. Additionally, N-(4-Chlorophenyl)-N-hydroxyacetamide has been shown to have low toxicity in vivo, making it a safe compound for animal studies. However, one limitation of N-(4-Chlorophenyl)-N-hydroxyacetamide is its instability in aqueous solutions, which can lead to degradation over time. This instability can be minimized by storing N-(4-Chlorophenyl)-N-hydroxyacetamide in a dry, cool place and preparing fresh solutions for each experiment.
未来方向
There are several future directions for the study of N-(4-Chlorophenyl)-N-hydroxyacetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-Chlorophenyl)-N-hydroxyacetamide. Additionally, the use of N-(4-Chlorophenyl)-N-hydroxyacetamide in combination with other anti-cancer or anti-inflammatory agents may enhance its therapeutic potential. Furthermore, the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of N-(4-Chlorophenyl)-N-hydroxyacetamide may lead to the identification of new targets for drug development.
Conclusion
In conclusion, N-(4-Chlorophenyl)-N-hydroxyacetamide is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-(4-Chlorophenyl)-N-hydroxyacetamide acts as an HDAC inhibitor and has been shown to have low toxicity in vivo, making it a safe compound for animal studies. Despite its limitations, N-(4-Chlorophenyl)-N-hydroxyacetamide has several advantages for lab experiments, and its future directions include the development of more potent and selective HDAC inhibitors and the investigation of its molecular mechanisms.
合成方法
The synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide involves the reaction of 4-chloroaniline with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction mixture is heated to reflux, and the resulting product is purified by recrystallization. The yield of N-(4-Chlorophenyl)-N-hydroxyacetamide is typically around 80%.
科学研究应用
N-(4-Chlorophenyl)-N-hydroxyacetamide has been extensively studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
属性
CAS 编号 |
1503-91-9 |
|---|---|
产品名称 |
N-(4-Chlorophenyl)-N-hydroxyacetamide |
分子式 |
C8H8ClNO2 |
分子量 |
185.61 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-6(11)10(12)8-4-2-7(9)3-5-8/h2-5,12H,1H3 |
InChI 键 |
CDIAYJXLIMKAJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)O |
规范 SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)O |
其他 CAS 编号 |
1503-91-9 |
同义词 |
N-hydroxy-4-chloroacetanilide N-OH-4ClAA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



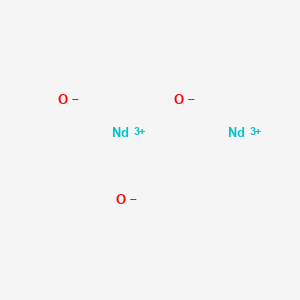
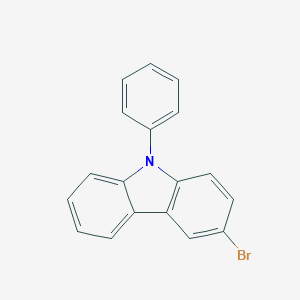
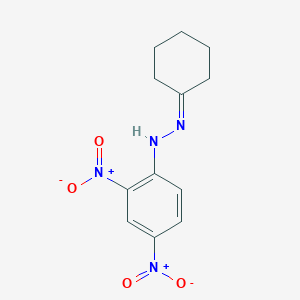
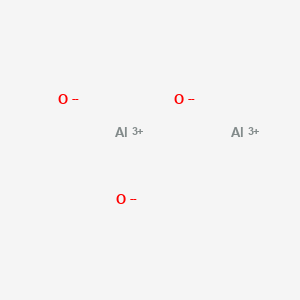
![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
